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molecular formula C6H2Cl3NO2 B133052 3,5,6-Trichloropicolinic acid CAS No. 40360-44-9

3,5,6-Trichloropicolinic acid

Cat. No. B133052
M. Wt: 226.4 g/mol
InChI Key: TVMKSGXYTVKNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971799

Procedure details

A mixture was prepared by admixing 3 grams (0.01 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid with 15 milliliters of 20 percent sodium hydroxide and 20 milliliters of water. To this mixture at 30°C was added 25 milliliters (0.018 mole) of a 5.25 percent sodium hypochlorite solution. Immediate gas evolution was noted which ceased after about 3 minutes. Five minutes after the addition of the sodium hypochlorite solution, the reaction mixture was acidified to a pH of about 2 with concentrated hydrochloric acid. The mixture was extracted with methylene chloride. The methylene chloride was removed from the extract by evaporation leaving 2.5 grams of the crude 3,5,6-trichloropicolinic acid which was purified by sublimation at 130°C and 1 millimeter of mercury. There was thus obtained 2.0 grams of the purified product (88 percent of theoretical) which melted at 147°-151°C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[C:7]=1NN.[OH-].[Na+].Cl[O-].[Na+].Cl>O>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract by evaporation

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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